molecular formula C30H40N2O4 B11061850 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B11061850
M. Wt: 492.6 g/mol
InChI Key: PNKSXFWTVRTQRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium reagents, Grignard reagents, and palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core and exhibit similar chemical properties.

    Hexyloxyphenyl derivatives:

    Methoxyphenylethyl derivatives: These compounds have comparable biological activities due to the presence of the methoxyphenylethyl group.

Uniqueness

1-[4-(Hexyloxy)phenyl]-3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione is unique due to the combination of these functional groups, which confer specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C30H40N2O4

Molecular Weight

492.6 g/mol

IUPAC Name

1-(4-hexoxyphenyl)-3-[4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C30H40N2O4/c1-3-4-5-6-21-36-27-15-11-25(12-16-27)32-29(33)22-28(30(32)34)31-19-17-24(18-20-31)8-7-23-9-13-26(35-2)14-10-23/h9-16,24,28H,3-8,17-22H2,1-2H3

InChI Key

PNKSXFWTVRTQRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.